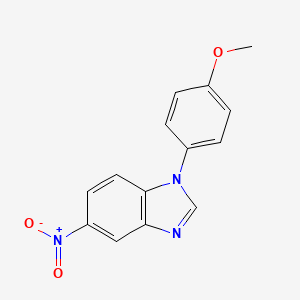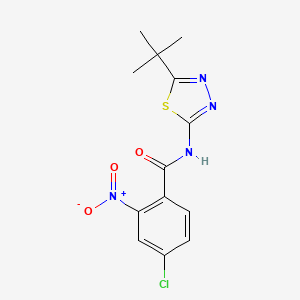![molecular formula C17H16N2O3 B5880534 N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide, commonly known as CMMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and is used in various fields of research, including medicinal chemistry, drug development, and pharmacology.
Mechanism of Action
The mechanism of action of CMMPA is not fully understood but is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. CMMPA also appears to affect the expression of genes involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
CMMPA has been found to have a range of biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines and increase the production of antioxidant enzymes. CMMPA also appears to modulate the activity of various neurotransmitters and may have a role in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMMPA is its high purity and solubility in organic solvents, which makes it easy to use in various laboratory experiments. However, the compound is relatively expensive and may not be readily available in some research settings. Additionally, the mechanism of action of CMMPA is not fully understood, which may limit its use in certain research applications.
Future Directions
There are several potential future directions for research on CMMPA. One area of interest is the development of more efficient synthesis methods to reduce the cost of the compound. Another potential direction is the investigation of CMMPA's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CMMPA and to identify potential side effects and limitations of its use.
Synthesis Methods
The synthesis of CMMPA involves the reaction of 4-(cyanomethyl)benzonitrile with 2-(2-methoxyphenoxy)acetic acid in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The purity of the compound can be further enhanced by recrystallization and chromatography techniques.
Scientific Research Applications
CMMPA has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has been shown to exhibit potent anti-tumor activity by inhibiting the proliferation of cancer cells. CMMPA also has the potential to improve insulin sensitivity and reduce blood glucose levels in diabetic patients. Additionally, it has been found to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-4-2-3-5-16(15)22-12-17(20)19-14-8-6-13(7-9-14)10-11-18/h2-9H,10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSTYZYHKKPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)

![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)


![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)


![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)
![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)

